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Compound of Interest

Compound Name: beta,3-Dinitrostyrene

Cat. No.: B1310789

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,3-
dinitrostyrene. While direct experimental spectra for this specific molecule are not widely
available in public databases, this document synthesizes foundational spectroscopic principles
and data from closely related analogs to present a robust, predictive analysis. This guide is
intended for researchers, scientists, and professionals in drug development and materials
science who require a deep understanding of the structural and electronic characteristics of this
compound.

Introduction

3,3-Dinitrostyrene is an aromatic nitroalkene of significant interest due to the combined
electron-withdrawing properties of its two nitro groups. These features make it a potentially
valuable intermediate in organic synthesis, particularly in reactions involving nucleophilic
addition to the vinyl group, and a candidate for investigation in materials science for its
electronic properties. A thorough spectroscopic characterization is paramount for its
unambiguous identification, purity assessment, and for predicting its reactivity. This guide will
delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 3,3-dinitrostyrene.

Molecular Structure and Predicted Spectroscopic
Features
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The structure of (3,3-dinitrostyrene, featuring a nitro group on the benzene ring and another on
the B-carbon of the vinyl side chain, dictates its unique spectroscopic fingerprint. The strong
electron-withdrawing nature of both nitro groups significantly influences the chemical shifts in
NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of 3,3-dinitrostyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. The predicted *H and 2C NMR spectra of 3,3-dinitrostyrene are detailed
below.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic
protons. The electron-withdrawing nitro groups will cause a significant downfield shift for all
protons compared to styrene.
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Proton

Predicted
Chemical Shift

(3, ppm)

Multiplicity

Coupling
Constant (J,
Hz)

Rationale

H-B

8.0-8.5 Doublet

JHa-HB = ~13-14
Hz

Strongly
deshielded by
the directly
attached nitro
group and
conjugation. The
trans coupling
constant is
expected to be

large.

7.6-8.0 Doublet

JHa-HpB = ~13-14
Hz

Deshielded by
the aromatic ring

and the B-nitro

group.

Singlet (or
8.8-9.1 )
narrow triplet)

JH2-H4/H6 = ~2
Hz

Significantly
deshielded due
to being ortho to
two electron-
withdrawing
groups (the nitro
group and the

nitrovinyl group).

H-4

Doublet of
8.4 -8.6
doublets

JH4-H5 = ~8 Hz,
JH4-H2 = ~2 Hz

Deshielded by
the ortho nitro
group and meta

nitrovinyl group.

H-6

Triplet (or
doublet of
doublets)

8.2-84

JH6-H5 = ~8 Hz,
JH6-H2 = ~2 Hz

Deshielded by
the meta nitro
group and ortho

nitrovinyl group.
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Least deshielded
of the aromatic
] JH5-H4/H6 = ~8 protons, being
H-5 7.8-8.0 Triplet
Hz meta to both
nitro-containing

substituents.

13C NMR Spectroscopy

The 3C NMR spectrum will reflect the electronic environment of each carbon atom. Carbons
attached to or near the nitro groups will be significantly deshielded.
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Predicted Chemical Shift (9, )
Carbon Rationale

ppm)

Attached to a nitro group,
C-B 145 - 150 resulting in a strong downfield
shift.

Part of the conjugated system

C-a 138 - 142 and influenced by the -nitro
group.
lipso-carbon attached to the
C-1 134 - 138 S
nitrovinyl group.
lipso-carbon directly attached
to the nitro group, expected to
C-3 148 - 152
be the most downfield aromatic
carbon.
Ortho to both electron-
C-2 128 - 132 . .
withdrawing groups.
C4 125-129 Ortho to the nitro group.
C-6 130 - 134 Ortho to the nitrovinyl group.
Meta to both substituents,
C-5 122 - 126 expected to be the most

upfield aromatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR
spectrum of 3,3-dinitrostyrene will be dominated by absorptions from the nitro groups, the
carbon-carbon double bond, and the aromatic ring.
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N Expected )
Vibrational Mode Intensity Notes
Wavenumber (cm~?)
Characteristic strong
Asymmetric NO2 absorption for
) 1520 - 1560 Strong o
Stretch (aromatic) aromatic nitro
compounds.[1]
Another characteristic
Symmetric NO2 strong absorption for
) 1340 - 1360 Strong o
Stretch (aromatic) aromatic nitro
compounds.[1]
Conjugation with the
Asymmetric NO2 double bond and
o 1500 - 1540 Strong o ]
Stretch (vinylic) aromatic ring will
influence the position.
Symmetric NO2 Expected to be a
o 1330 - 1350 Strong
Stretch (vinylic) strong band.
Conjugation with the
) aromatic ring and nitro
C=C Stretch (alkene) 1620 - 1640 Medium
group lowers the
frequency.[2]
C=C Stretch 1580 - 1610, 1450 - ) Aromatic ring
) Medium-Weak )
(aromatic) 1500 breathing modes.[3]
A strong out-of-plane
=C-H Bending (trans- bending is
960 - 980 Strong o
alkene) characteristic of a
trans double bond.
The substitution
) pattern on the
C-H Bending ) ) )
) 690 - 900 Medium-Strong benzene ring will
(aromatic)

determine the exact

positions.
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=C-H Stretch ) C-H stretching for sp2
] o 3000 - 3100 Medium-Weak o
(aromatic & vinylic) hybridized carbons.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For [3,3-dinitrostyrene (CsHesN204), the molecular weight is 194.15 g/mol .
Electron lonization (El) would likely be used for its analysis.

Predicted Fragmentation Pattern:

The fragmentation of nitroaromatic compounds is well-documented and typically involves the
loss of the nitro groups.[4][5][6]

Molecular lon (M*): m/z = 194.

[M - NOz]*: m/z = 148. Loss of one of the nitro groups is a very common fragmentation
pathway.

[M - O]*: m/z = 178. Loss of an oxygen atom from a nitro group.

[M - NOJ*: m/z = 164. Loss of nitric oxide.

[M - 2NO2z]*: m/z = 102. Subsequent loss of the second nitro group.

CeHa*: m/z = 76. A common fragment corresponding to a benzyne radical cation.

- NO2 - C2H2
- NO2
- C]

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3,3-dinitrostyrene in EI-MS.
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Experimental Protocols
Synthesis of 3,3-Dinitrostyrene

A common method for the synthesis of 3-nitrostyrenes is the Henry condensation reaction
between an aldehyde and a nitroalkane.[7][8]

Materials:

¢ 3-Nitrobenzaldehyde
e Nitromethane

e Ammonium acetate
» Glacial acetic acid

e Methanol or Ethanol
e Ice

Procedure:

Dissolve 3-nitrobenzaldehyde (1 equivalent) in a minimal amount of glacial acetic acid.

e Add nitromethane (1.1 equivalents) and ammonium acetate (0.5 equivalents) to the solution.

o Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

» After completion, cool the reaction mixture to room temperature and then pour it over
crushed ice with stirring.

o The precipitated yellow solid, 3,3-dinitrostyrene, is collected by vacuum filtration.

¢ Wash the solid with cold water and then a small amount of cold methanol or ethanol to
remove impurities.
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» Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water
mixture) to obtain pure crystals.

Spectroscopic Analysis Workflow

Sample Preparation

Pure [3,3-dinitrostyrene

Prepare as KBr pellet
or ATR sample

Dissolve in CDCls
with TMS

Dissolve in suitable
volatile solvent

Spectroscagpic Analysis

v r/
[FT—IR Spectrometea [GC-MS or LC-MS]

Data Inte vrpretation

Correlate spectra with
predicted data

1H and 3C NMR
Spectrometer

Click to download full resolution via product page
Caption: General workflow for the spectroscopic analysis of 3,3-dinitrostyrene.
1H and 13C NMR Spectroscopy:

e Prepare a ~5-10 mg/mL solution of the purified 3,3-dinitrostyrene in deuterated chloroform
(CDCIs) containing tetramethylsilane (TMS) as an internal standard.

e Acquire the *H NMR spectrum on a 400 MHz or higher field spectrometer.
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e Acquire the 3C NMR spectrum, typically with proton decoupling.
FT-IR Spectroscopy:

o For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of
the sample with dry KBr and pressing it into a transparent disk.

» Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more
straightforward analysis of the solid sample.

e Record the spectrum over the range of 4000-400 cm~1.
Mass Spectrometry:
» Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

¢ Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC) or
Liquid Chromatography (LC) for separation from any minor impurities.

e Acquire the mass spectrum using Electron lonization (El) at 70 eV.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 3,3-dinitrostyrene
based on established principles and data from analogous compounds. The provided NMR, IR,
and MS data serve as a benchmark for researchers working with this compound, aiding in its
synthesis, identification, and further application. The experimental protocols outlined offer a
standardized approach for obtaining high-quality spectroscopic data. As with any predictive
analysis, experimental verification is the ultimate standard, and this guide provides the
foundational information for such an undertaking.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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